molecular formula C23H14N2O3 B14602754 3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione CAS No. 59522-52-0

3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione

Cat. No.: B14602754
CAS No.: 59522-52-0
M. Wt: 366.4 g/mol
InChI Key: XACVUFINTHIXHN-UHFFFAOYSA-N
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Description

3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione is a heterocyclic compound that features a unique fusion of furan and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of substituted phenylhydrazines with diketones can lead to the formation of the desired furo[3,2-b]pyrrole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
  • 3,6-Diphenyl-4-(pyridin-4-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione
  • 3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione derivatives

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects. These unique features contribute to its distinct chemical reactivity and biological activity .

Properties

CAS No.

59522-52-0

Molecular Formula

C23H14N2O3

Molecular Weight

366.4 g/mol

IUPAC Name

3,6-diphenyl-4-pyridin-3-ylfuro[3,2-b]pyrrole-2,5-dione

InChI

InChI=1S/C23H14N2O3/c26-22-19(16-10-5-2-6-11-16)21-20(25(22)17-12-7-13-24-14-17)18(23(27)28-21)15-8-3-1-4-9-15/h1-14H

InChI Key

XACVUFINTHIXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C(=O)N3C4=CN=CC=C4)C5=CC=CC=C5)OC2=O

Origin of Product

United States

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